H-Cys(acm)-NH2 hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

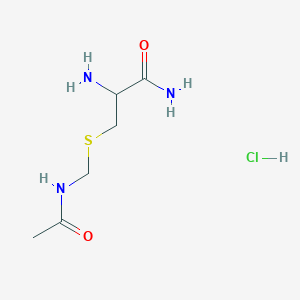

H-Cys(acm)-NH2 hcl, also known as N-acetylcysteine amide hydrochloride, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is widely used in peptide synthesis and protein science due to its ability to protect the thiol group during chemical reactions. The acetamidomethyl (Acm) group serves as a protecting group for the thiol functionality, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(acm)-NH2 hcl typically involves the protection of the cysteine thiol group with the acetamidomethyl group. This can be achieved through various methods, including the use of acetamidomethyl chloride in the presence of a base. The protected cysteine derivative is then converted to its amide form using standard peptide coupling reagents.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the cysteine residue is incorporated into the growing peptide chain and protected with the acetamidomethyl group. The final product is then cleaved from the resin and purified.

Chemical Reactions Analysis

Oxidative Disulfide Bond Formation

The Acm group serves as a thiol-protecting agent during peptide assembly, requiring selective removal for disulfide bond formation.

Iodine-Mediated Oxidation

-

Mechanism : Iodine oxidizes the Acm-protected thiol to a sulfenyl iodide intermediate, which undergoes nucleophilic attack by another thiol group to form disulfide bonds .

-

Applications : Used in synthesizing cyclic peptides like oxytocin analogs .

Enzymatic Deprotection

Immobilized penicillin G amidase (PGA) selectively cleaves the Acm group under mild conditions:

Deprotection Protocol

| Enzyme Loading | Buffer (pH) | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 10–20 U/mmol | NH₄OAc (7.0) | 30°C | 2–4 h | 85–95% |

-

Advantages : Avoids harsh reagents, preserving acid-sensitive residues (e.g., Trp, Met) .

-

Limitations : Requires neutral pH and aqueous/organic solvent mixtures (e.g., 25% MeCN) .

Coupling Conditions

| Reagent System | Solvent | Temperature | Coupling Time | Efficiency | Reference |

|---|---|---|---|---|---|

| HOBt/DIC (4 equiv) | DMF | 45°C | 1 h | >98% | |

| PyBOP/NMM (3 equiv) | DCM | RT | 2 h | 95% |

-

Side Reactions : Acm migration to Ser/Thr residues observed under strong acidic or oxidative conditions .

Key Stability Data

| Condition | Observation | Reference |

|---|---|---|

| TFA (95%) | Stable for 2 h at 25°C | |

| I₂/MeOH | Acm cleavage with disulfide formation | |

| TCEP (10 mM, pH 4.0) | No reduction of Acm group |

-

Risk of Migration : Acm groups may transfer to Gln or Asn side chains during prolonged iodine treatment .

Comparative Reactivity with Other Protecting Groups

| Protecting Group | Deprotection Method | Compatibility with Fmoc/Boc | Reference |

|---|---|---|---|

| Acm | I₂, Tl(TFA)₃, or PGA | Both | |

| Trt | TFA | Fmoc only | |

| StBu | TCEP/PhSH | Fmoc only |

Scientific Research Applications

H-Cys(acm)-NH2 hcl has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds.

Biology: Facilitates the study of protein folding and stability by allowing controlled formation and reduction of disulfide bonds.

Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the treatment of conditions related to oxidative stress.

Industry: Employed in the production of peptide-based drugs and bioconjugates.

Mechanism of Action

The primary mechanism of action of H-Cys(acm)-NH2 hcl involves the protection of the cysteine thiol group during chemical reactions. The acetamidomethyl group prevents unwanted side reactions, allowing for the selective formation of disulfide bonds or other modifications. Upon removal of the protecting group, the free thiol group can participate in further chemical reactions, such as forming disulfide bonds or undergoing conjugation with other molecules.

Comparison with Similar Compounds

Similar Compounds

N-acetylcysteine (NAC): A commonly used cysteine derivative with antioxidant properties.

Cysteine methyl ester: Another cysteine derivative used in peptide synthesis.

Cysteine ethyl ester: Similar to cysteine methyl ester, used for similar purposes.

Uniqueness

H-Cys(acm)-NH2 hcl is unique due to its specific protecting group, the acetamidomethyl group, which provides stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins that require precise control over disulfide bond formation.

Biological Activity

H-Cys(acm)-NH2 HCl, also known as S-(Acetamidomethyl)-L-cysteine hydrochloride, is a cysteine derivative that has garnered attention for its diverse biological activities. This article discusses its chemical properties, biological functions, and applications in research and medicine, supported by relevant data and case studies.

- Molecular Formula : C6H13ClN2O3S

- Molecular Weight : 228.70 g/mol

- CAS Number : 28798-28-9

- Density : 1.315 g/cm³

- Melting Point : -165°C (dec.)

- Boiling Point : 456.5°C at 760 mmHg

These properties indicate that this compound is a stable compound with significant potential for use in various biochemical applications.

Biological Activity

This compound exhibits several biological activities, primarily due to the reactivity of the thiol group in cysteine derivatives:

- Antioxidant Activity : Cysteine derivatives are known to act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.

- Peptide Synthesis : this compound is utilized in peptide synthesis due to its ability to form disulfide bonds, which are vital for the structural integrity of proteins. The acetamidomethyl (acm) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .

- Cell Signaling Modulation : Research indicates that cysteine derivatives can modulate various signaling pathways, including those involved in inflammation and immune responses. For example, they may influence the NF-κB pathway, which is critical for regulating immune responses and inflammation .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .

Peptide Synthesis Applications

A study focused on the synthesis of cysteine-containing peptides demonstrated that using this compound allowed for efficient formation of desired peptide sequences with high yields. The acm group was selectively removed without affecting other functional groups, showcasing its utility in peptide chemistry .

Antioxidant Studies

In vitro assays have shown that this compound effectively reduces oxidative stress markers in cellular models. This suggests potential therapeutic applications in conditions characterized by oxidative damage, such as neurodegenerative diseases .

Immunomodulatory Effects

Research has highlighted the role of cysteine derivatives in modulating immune responses. A specific study indicated that treatment with this compound led to a reduction in pro-inflammatory cytokines in animal models, suggesting its potential use as an anti-inflammatory agent .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C6H13ClN2O3S |

| Molecular Weight | 228.70 g/mol |

| CAS Number | 28798-28-9 |

| Density | 1.315 g/cm³ |

| Melting Point | -165°C (dec.) |

| Boiling Point | 456.5°C at 760 mmHg |

Properties

IUPAC Name |

3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBPBPZOUBWCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.